

Application Note: Structural Confirmation of Methyl 8-methylnonanoate using NMR Spectroscopy

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Compound of Interest

Compound Name: Methyl 8-methylnonanoate

Cat. No.: B153018

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Introduction

Methyl 8-methylnonanoate is a branched-chain fatty acid methyl ester with significance in various research fields, including metabolic and nutritional studies.^[1] Its structural elucidation is crucial for its application in these areas. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the unambiguous structural confirmation of organic molecules like **Methyl 8-methylnonanoate**. This application note provides a detailed protocol and data interpretation guide for the structural confirmation of this compound using ^1H and ^{13}C NMR spectroscopy.

Data Presentation

The structural confirmation of **Methyl 8-methylnonanoate** relies on the analysis of its ^1H and ^{13}C NMR spectra. The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide detailed information about the molecular structure.

Table 1: ^1H NMR Spectral Data for **Methyl 8-methylnonanoate**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2 (-CH ₂ -COO)	~2.30	Triplet	~7.5	2H
H-3 to H-7 (-CH ₂ -)	~1.20 - 1.65	Multiplet	-	10H
H-8 (-CH-)	~1.50	Multiplet	-	1H
H-9, H-10 (-CH ₃)	~0.85	Doublet	~6.6	6H
-OCH ₃	~3.67	Singlet	-	3H

Table 2: ¹³C NMR Spectral Data for **Methyl 8-methylnonanoate**

Carbon	Chemical Shift (δ , ppm)
C-1 (-COO-)	~174
C-2	~34
C-3 to C-7	~25 - 39
C-8	~39
C-9, C-10	~22
-OCH ₃	~51

Experimental Protocols

Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of **Methyl 8-methylnonanoate** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical, and CDCl₃ is commonly used for non-polar compounds like fatty acid methyl esters.

- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ^1H and ^{13}C NMR spectra.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the instrument's detector, typically around 4-5 cm.
- **Filtration (Optional):** If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming issues and improve spectral quality.
- **Capping:** Cap the NMR tube securely to prevent solvent evaporation.

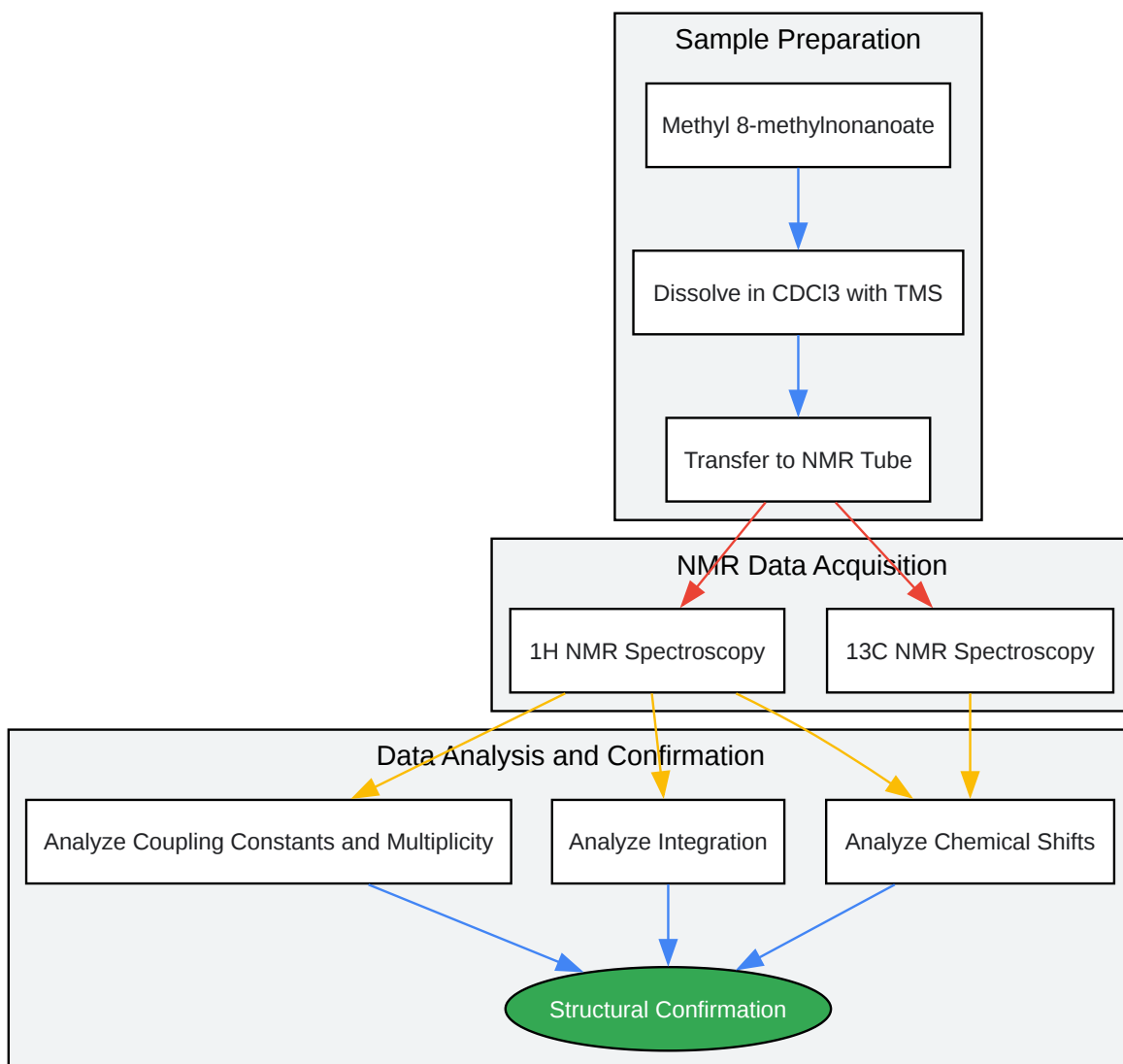
NMR Data Acquisition

- **Instrumentation:** Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
- **Tuning and Shimming:** Tune the probe to the appropriate frequencies for ^1H and ^{13}C nuclei. Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
- **^1H NMR Acquisition:**
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 200-220 ppm, and a larger number of scans compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and

integration of the signals.

Mandatory Visualization

The following diagram illustrates the workflow for the structural confirmation of **Methyl 8-methylnonanoate** using NMR spectroscopy.



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References

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